molecular formula C8H13O6P B14574362 [3-(Ethoxycarbonyl)-4-oxopent-1-en-1-yl]phosphonic acid CAS No. 61550-26-3

[3-(Ethoxycarbonyl)-4-oxopent-1-en-1-yl]phosphonic acid

Cat. No.: B14574362
CAS No.: 61550-26-3
M. Wt: 236.16 g/mol
InChI Key: MUFKLQAVGDYNLA-UHFFFAOYSA-N
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Description

[3-(Ethoxycarbonyl)-4-oxopent-1-en-1-yl]phosphonic acid is an organic compound with a unique structure that combines both carboxylate and phosphonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Ethoxycarbonyl)-4-oxopent-1-en-1-yl]phosphonic acid typically involves multi-step organic reactions. One common method is the reaction of ethyl acetoacetate with diethyl phosphite under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[3-(Ethoxycarbonyl)-4-oxopent-1-en-1-yl]phosphonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The carboxylate and phosphonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted carboxylates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [3-(Ethoxycarbonyl)-4-oxopent-1-en-1-yl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique functional

Properties

CAS No.

61550-26-3

Molecular Formula

C8H13O6P

Molecular Weight

236.16 g/mol

IUPAC Name

(3-ethoxycarbonyl-4-oxopent-1-enyl)phosphonic acid

InChI

InChI=1S/C8H13O6P/c1-3-14-8(10)7(6(2)9)4-5-15(11,12)13/h4-5,7H,3H2,1-2H3,(H2,11,12,13)

InChI Key

MUFKLQAVGDYNLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=CP(=O)(O)O)C(=O)C

Origin of Product

United States

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